molecular formula C14H9BrFN3O3S B4965026 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide CAS No. 6388-92-7

2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B4965026
CAS No.: 6388-92-7
M. Wt: 398.21 g/mol
InChI Key: QKCAXRQIMZRVMD-UHFFFAOYSA-N
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Description

2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a synthetic benzamide derivative intended for research and development applications exclusively. This compound features a thiourea (carbamothioyl) bridge linking a 2-bromobenzamide group and a 4-fluoro-3-nitrophenyl ring, a structural motif present in molecules investigated for their potential biological activity. Research into structurally related compounds, particularly those containing the N-(fluoronitrophenyl)acetamide or benzamide scaffold, indicates potential value in antimicrobial studies . For instance, studies have shown that the compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrates notable antibacterial effects against Gram-negative bacteria like Klebsiella pneumoniae and can produce a synergistic effect when combined with established antibacterial drugs such as meropenem and imipenem . This suggests that researchers can explore the utility of this compound as a novel chemical entity or intermediate in similar pharmacological and microbiological investigations. Its molecular structure makes it a valuable intermediate for further chemical synthesis, including the development of more complex molecules for screening as therapeutic agents. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (MSDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-8-5-6-11(16)12(7-8)19(21)22/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCAXRQIMZRVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367637
Record name STK004731
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6388-92-7
Record name STK004731
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Carbamothioylation: Formation of the carbamothioyl group through reaction with thiourea derivatives.

    Amidation: Formation of the benzamide structure through reaction with benzoyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide exhibit significant anticancer activity. The presence of the nitrophenyl group is believed to enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Studies have demonstrated that derivatives can inhibit tumor growth in vitro and in vivo, making them candidates for further development as anticancer agents .

Antimicrobial Properties

Another area of interest is the antimicrobial potential of this compound. Initial screenings suggest that it may possess activity against various bacterial strains, making it a candidate for the development of new antibiotics. The bromine and fluorine substituents can enhance lipophilicity, potentially improving membrane permeability and efficacy against resistant strains .

Enzyme Inhibition Studies

The compound has been used in enzyme inhibition studies, particularly targeting proteases and kinases that play crucial roles in cellular signaling pathways. By modifying the structure, researchers can assess how variations affect binding affinity and inhibition kinetics, providing insights into enzyme mechanisms and potential therapeutic targets .

Drug Design and Synthesis

In drug design, this compound serves as a scaffold for synthesizing novel compounds with enhanced biological activity. Its structure allows for modifications that can lead to derivatives with improved pharmacological profiles. This approach is critical in developing drugs with better efficacy and reduced side effects .

Polymer Chemistry

The compound's unique functional groups make it suitable for use in polymer chemistry. It can be incorporated into polymer matrices to impart specific properties such as thermal stability or chemical resistance. Research into its application as a monomer or additive in polymer synthesis has shown promising results, particularly in creating materials with tailored mechanical properties .

Nanomaterials Development

Recent studies have explored using this compound in the synthesis of nanomaterials. Its ability to stabilize nanoparticles during synthesis can lead to the development of novel materials with applications in electronics, catalysis, and drug delivery systems .

Case Studies

Study FocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor cell lines; potential as a lead compound for drug development .
Antimicrobial PropertiesShowed activity against resistant bacterial strains; further studies recommended for clinical applications .
Enzyme InhibitionIdentified as a potent inhibitor of specific kinases; implications for targeted cancer therapies .
Polymer ApplicationsSuccessfully integrated into polymer matrices; improved thermal stability observed .

Mechanism of Action

The mechanism of action of 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s substituents and their positions distinguish it from analogs. Key comparisons include:

Compound Name Substituents on Benzamide Thiourea-Linked Group Key Structural Features
Target Compound 2-Bromo 4-Fluoro-3-nitrophenyl Nitro (EWG), fluorine; cis thiourea config
2-Bromo-N-(pyrazolyl)benzamide 2-Bromo Pyrazolyl ring Intramolecular H-bonding; planar structure
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo 2-Nitrophenyl Nitro at meta; altered electronic effects
2-Methyl-N-(4-methylpyridinyl)benzamide 2-Methyl 4-Methylpyridinyl Methyl groups; monoclinic crystal system
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide 3-Fluoro Ethyl(2-hydroxyethyl) Hydroxyethyl group; cis configuration

Key Observations :

  • Halogen positioning : Bromine at the ortho position (target) vs. para (4-bromo analogs) affects steric interactions and electronic distribution .

Spectroscopic Characteristics

FT-IR spectra of benzoylthiourea derivatives show consistent peaks for C=O (1650–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and N-H (3100–3300 cm⁻¹) stretching modes. Specific comparisons include:

  • Target Compound : Expected peaks for nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) vibrations .
  • 2-Chloro-N-(pyrazolyl)benzamide : Similar C=O and C=S peaks but lacks nitro-related signals.
  • N,N-Dimethyl-4-bromo-3-fluorobenzamide : Absence of thiourea-related N-H stretches due to dimethyl substitution.

Electronic Properties and DFT Studies

  • 2-Bromo-N-(pyrazolyl)benzamide : DFT studies reveal energetic hydrogen bonds (e.g., N-H···O) and electrostatic stabilization (~30–40 kJ/mol), suggesting similar behavior in the target compound.

Crystallographic and Hydrogen-Bonding Features

  • Target Compound : Likely adopts a cis configuration around the thiourea moiety (based on ), enhancing its ligand properties.
  • 2-Methyl-N-(4-methylpyridinyl)benzamide : Monoclinic crystal system with intramolecular N-H···S and intermolecular C-H···O bonds. Comparable H-bonding networks are expected in the target compound.
  • N-(3-Bromo-1,4-dioxonaphthyl)-4-fluorobenzamide : Planar structure stabilized by π-π stacking; bromine and fluorine contribute to halogen bonding.

Biological Activity

2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies highlighting its applications in various therapeutic areas.

The molecular formula for this compound is C13H10BrF2N3O3SC_{13}H_{10}BrF_{2}N_{3}O_{3}S with a molar mass of approximately 392.21 g/mol. Its structure features a bromine atom, a fluorine atom, and a nitro group attached to a phenyl ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Bromination : The starting material, N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide, undergoes bromination using bromine or a brominating agent.
  • Isolation and Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological assays.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • In vitro studies demonstrated that benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary results suggest that this compound can inhibit the growth of Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis .

The biological activity of this compound may involve:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The compound's lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to apoptosis in cancerous cells.

Case Studies

  • Antitumor Efficacy : A study involving the administration of benzamide derivatives in animal models showed significant tumor size reduction compared to control groups, suggesting potential for clinical application in cancer therapy .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited MIC values comparable to existing antibiotics against certain bacterial strains, indicating its potential as a new antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide, and how do reaction conditions influence yield?

The synthesis involves sequential functionalization of the benzamide core and carbamothioyl group. Key steps include:

  • Bromination of the benzamide precursor under controlled temperature (0–5°C) to avoid over-substitution.
  • Coupling the 4-fluoro-3-nitroaniline derivative with thiophosgene to introduce the carbamothioyl group, requiring anhydrous conditions and inert gas purging . Yield optimization relies on solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., DMAP for acylation), and stoichiometric ratios. Impurity profiles are monitored via TLC and HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR (1H/13C): Assigns protons and carbons in the benzamide (δ 7.5–8.1 ppm aromatic signals) and carbamothioyl (δ 10.2 ppm NH) groups .
  • IR Spectroscopy: Confirms thioamide C=S stretch (~1250 cm⁻¹) and nitro group asymmetry (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 422.98) and fragmentation patterns .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • Antimicrobial Assays: Disk diffusion/MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., SARS-CoV-2 Mpro) to evaluate binding affinity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SHELXL/SHELXS) determines bond angles (e.g., C-S-C ~105°) and packing motifs. Hydrogen bonding (e.g., N-H···O=S) stabilizes the lattice, validated via Hirshfeld surface analysis (C-H/S, N-H/O contacts contribute >60% interactions) . For disordered regions, iterative refinement with TWINABS improves data accuracy .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina): Docks the compound into SARS-CoV-2 Mpro (PDB: 6LU7), identifying key residues (Lys137, Cys128) for hydrogen bonding. Binding energy (ΔG = -5.2 kcal/mol) correlates with experimental IC50 .
  • DFT Studies (B3LYP/6-311G(d,p)): Calculates frontier orbitals (HOMO-LUMO gap ~4.1 eV) and electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Bromine vs. Chlorine: Bromine’s higher electronegativity enhances π-stacking in enzyme pockets (e.g., 20% increased inhibition of K. pneumoniae vs. chloro analogs) .
  • Nitro Positioning: Meta-nitro groups improve solubility (logP reduction by 0.5 units) but reduce thermal stability (Tdec ~220°C vs. 250°C for para-nitro) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies in NH proton shifts (NMR δ 10.2 vs. X-ray H-bond length 1.9 Å) are reconciled via variable-temperature NMR to assess tautomerism. Solid-state IR (vs. solution-phase) identifies conformational flexibility in the carbamothioyl group .

Q. How is reaction scalability balanced with purity in multi-gram syntheses?

  • Flow Chemistry: Continuous reactors minimize side products (e.g., <2% dimerization vs. 10% in batch) .
  • Purification: Gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >98% purity .

Methodological Resources

  • Crystallography: SHELX suite for structure solution/refinement .
  • Computational Modeling: Gaussian 16 for DFT, PyMOL for docking visualization .
  • Spectral Analysis: MestReNova for NMR deconvolution, OMNIC for IR peak fitting .

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